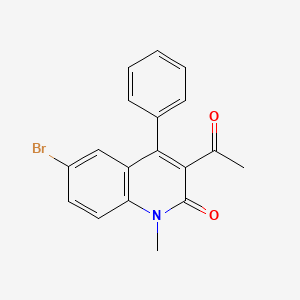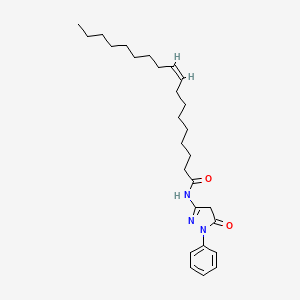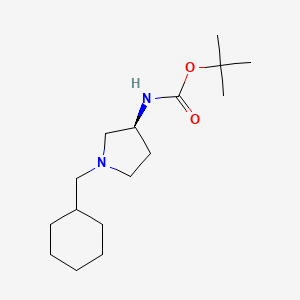
(S)-叔丁基1-(环己基甲基)吡咯烷-3-基氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclohexylmethyl group, and a tert-butyl carbamate moiety.
科学研究应用
(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
作用机制
Target of Action
The primary targets of (S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate are currently unknown. This compound is structurally similar to other pyrrolidine derivatives, which have been found to interact with a variety of biological targets . .
Mode of Action
Pyrrolidine derivatives, in general, are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The exact mechanism of action for this compound would depend on its specific targets.
Biochemical Pathways
Given the structural similarity to other pyrrolidine derivatives, it is possible that this compound could affect a variety of biochemical pathways
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects, such as modulating receptor activity, inhibiting enzymatic processes, or altering cellular signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, in the presence of catalysts like iridium complexes.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via alkylation reactions using cyclohexylmethyl halides and suitable bases.
Carbamoylation: The final step involves the formation of the carbamate group.
Industrial Production Methods
Industrial production of (S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate: A similar compound without the (S)-configuration.
tert-Butyl 1-(cyclohexylmethyl)piperidin-3-ylcarbamate: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry and the presence of both the cyclohexylmethyl group and the tert-butyl carbamate moiety. This unique structure contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
tert-butyl N-[(3S)-1-(cyclohexylmethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,17,19)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEMJXXSYPKSTH-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
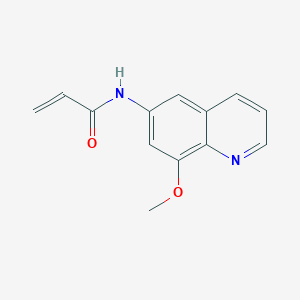
![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)
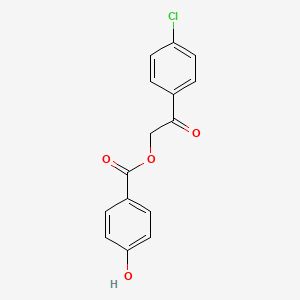
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)
![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide](/img/structure/B2375355.png)
![4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2375357.png)
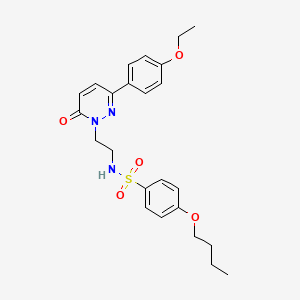
![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)
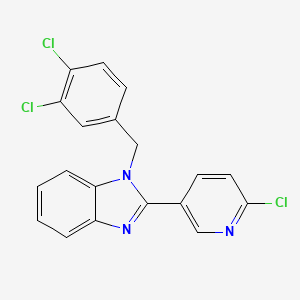

![4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2375369.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)
